molecular formula C15H17NO4 B8349946 5-(2-Pyrrolidin-1-ylethoxy)benzofuran-2-carboxylic acid

5-(2-Pyrrolidin-1-ylethoxy)benzofuran-2-carboxylic acid

Cat. No. B8349946
M. Wt: 275.30 g/mol
InChI Key: UTKAPAFUQBYNLU-UHFFFAOYSA-N
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Patent
US08779171B2

Procedure details

To an ice-cooled solution of 5-(2-pyrrolidin-1-ylethoxy)benzofuran-2-carboxylic acid methyl ester (960 mg, 33 mmol) anhydrous ethylene glycol dimethyl ether (10 ml) was added dropwise degassed aqueous lithium hydroxide solution (2.0 ml, 2.0M). After stirring at room temperature for 4 h, the solution was cooled down and the pH was adjusted to 2 with 4.0 MHO in dioxane. A gummy tan precipitate formed. The solvent was removed and the gummy residue was frozen and lyophilized. The tan colored solid was dissolved in boiling 2-propanol (90 ml), the solution was filtered hot and then cooled to give 5-(2-pyrrolidin-1-yl-ethoxy)-benzofuran-2-carboxylic acid as beige colored needles (528 mg). Additional 153 mg was obtained from the mother liquor.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(2-pyrrolidin-1-ylethoxy)benzofuran-2-carboxylic acid methyl ester
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][N:17]3[CH2:21][CH2:20][CH2:19][CH2:18]3)=[CH:10][C:8]=2[CH:9]=1)=[O:4].[OH-].[Li+]>O1CCOCC1>[N:17]1([CH2:16][CH2:15][O:14][C:11]2[CH:12]=[CH:13][C:7]3[O:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][C:8]=3[CH:10]=2)[CH2:18][CH2:19][CH2:20][CH2:21]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-(2-pyrrolidin-1-ylethoxy)benzofuran-2-carboxylic acid methyl ester
Quantity
10 mL
Type
reactant
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)OCCN2CCCC2
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled down
CUSTOM
Type
CUSTOM
Details
A gummy tan precipitate formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
the gummy residue was frozen
DISSOLUTION
Type
DISSOLUTION
Details
The tan colored solid was dissolved
FILTRATION
Type
FILTRATION
Details
the solution was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=CC2=C(C=C(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 528 mg
YIELD: CALCULATEDPERCENTYIELD 5.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.